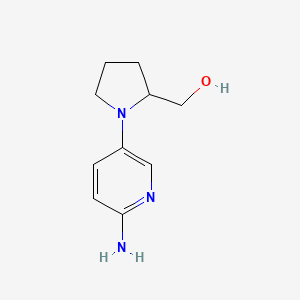
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with a suitable reagent to form the methoxyphenyl intermediate.
Pyrimidinyl Group Introduction: The methoxyphenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.
Thioether Linkage Formation: Finally, the compound is subjected to a thiolation reaction to form the thioether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
科学研究应用
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetonitrile: A simpler compound with a similar methoxyphenyl group but lacking the pyrimidinyl and thioether functionalities.
4-Methoxybenzyl cyanide: Another related compound with a methoxyphenyl group and a cyanide functionality.
Uniqueness
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
56605-22-2 |
|---|---|
分子式 |
C14H14N4OS |
分子量 |
286.35 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N4OS/c1-10-9-13(18-14(16-10)20-8-7-15)17-11-3-5-12(19-2)6-4-11/h3-6,9H,8H2,1-2H3,(H,16,17,18) |
InChI 键 |
ZIVTUJKMPQQFJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCC#N)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)
![4-Bromo-2-(5-methyl-2H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8666974.png)











